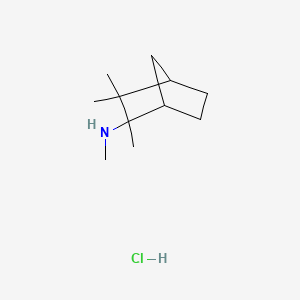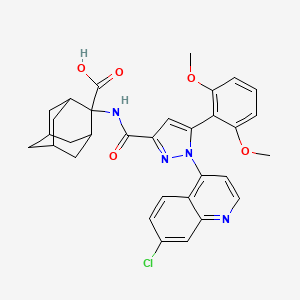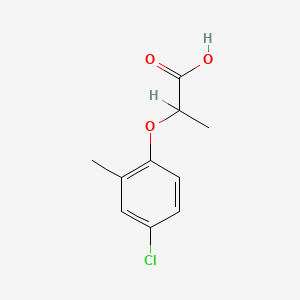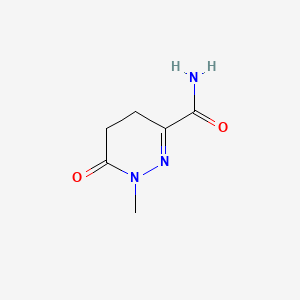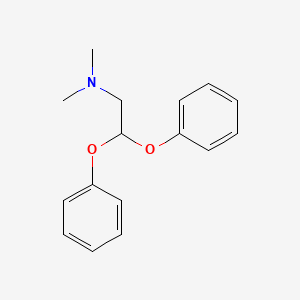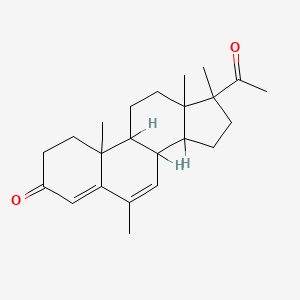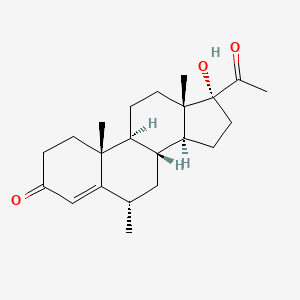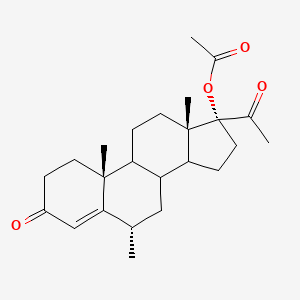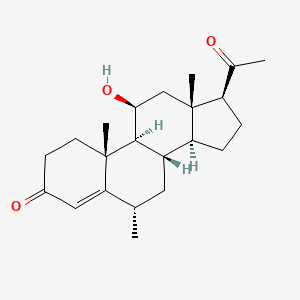
盐酸美哌啶
描述
Meperidine hydrochloride is a synthetic opioid analgesic belonging to the phenylpiperidine class. It is commonly used for the relief of moderate to severe pain, including postoperative pain and the pain of labor . Meperidine hydrochloride acts on the central nervous system to alter the body’s perception and response to pain .
科学研究应用
美沙酮盐酸盐在科学研究中有着广泛的应用:
化学: 用作分析化学中开发新分析方法的参考化合物。
生物学: 研究其对细胞过程和神经递质释放的影响。
医学: 广泛研究其镇痛作用以及在疼痛管理方案中的潜在用途。
作用机制
美沙酮盐酸盐通过与中枢神经系统中的μ-阿片受体结合发挥其作用。这种结合抑制了参与疼痛信号传导的神经递质(如P物质和谷氨酸)的释放。 结果是改变了疼痛的感知并提高了疼痛阈值 .
生化分析
Biochemical Properties
Meperidine hydrochloride is a full opioid agonist that binds to the μ-opioid receptor . This interaction results in analgesia, as well as other effects well known to other opioids such as miosis, respiratory depression, and sedation . The chemical structure of meperidine hydrochloride is similar to local anesthetics .
Cellular Effects
Meperidine hydrochloride exerts its effects on various types of cells, primarily neurons, by binding to the μ-opioid receptor . This binding can influence cell function, including impacts on cell signaling pathways and cellular metabolism . For instance, it may produce less smooth muscle spasm, constipation, and depression of the cough reflex than equivalent doses of morphine .
Molecular Mechanism
The mechanism of action of meperidine hydrochloride involves its binding to the μ-opioid receptor as a full opioid agonist . This binding interaction results in analgesia and other effects similar to those of other opioids . Meperidine hydrochloride has more affinity for the kappa-receptor than morphine .
Temporal Effects in Laboratory Settings
The onset of action of meperidine hydrochloride is slightly more rapid than with morphine, and the duration of action is slightly shorter
Dosage Effects in Animal Models
In horses, meperidine hydrochloride has been administered at different dosages . The study found that adverse effects included increased dose-dependent central nervous excitation, heart rate, and cutaneous reactions . Significant effects on thermal nociception were short-lived .
Metabolic Pathways
Meperidine hydrochloride is metabolized in the liver by hydrolysis to meperidinic acid followed by partial conjugation with glucuronic acid . Meperidine hydrochloride also undergoes N-demethylation to normeperidine, which then undergoes hydrolysis and partial conjugation .
Transport and Distribution
It is known that the oral bioavailability of meperidine hydrochloride in patients with normal hepatic function is 50-60% due to extensive first-pass metabolism .
Subcellular Localization
Given its mechanism of action, it is likely that meperidine hydrochloride primarily interacts with μ-opioid receptors, which are typically located on the cell surface .
准备方法
合成路线和反应条件
美沙酮盐酸盐是通过多步合成过程合成的。合成从苄基氰与氯甲酸乙酯反应生成苄基氰乙酯开始。然后将该中间体与甲胺反应生成1-甲基-4-苯基哌啶-4-羧酸乙酯。 最后一步是水解该酯以生成美沙酮,然后将其转化为其盐酸盐 .
工业生产方法
在工业环境中,美沙酮盐酸盐的生产涉及使用与上述类似的反应途径进行大规模化学合成。 该工艺针对产率和纯度进行了优化,并采取严格的质量控制措施以确保最终产品符合医药标准 .
化学反应分析
反应类型
美沙酮盐酸盐会经历几种类型的化学反应,包括:
氧化: 美沙酮可以被氧化生成美沙酮酸。
还原: 还原反应可以将美沙酮转化为其相应的醇。
取代: 美沙酮的N-脱甲基化导致形成去甲美沙酮.
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂等还原剂。
取代: N-脱甲基化通常使用甲醛和甲酸等试剂进行.
主要生成物
氧化: 美沙酮酸。
还原: 美沙酮醇。
取代: 去甲美沙酮.
相似化合物的比较
类似化合物
吗啡: 另一种阿片类镇痛药,其作用机制相似,但化学结构不同。
曲马多: 一种合成阿片类药物,既具有阿片类作用,也具有非阿片类作用机制。
美沙酮盐酸盐的独特性
美沙酮盐酸盐在中断由两性霉素B引起的术后颤抖和寒战方面具有独特性。 与吗啡相比,它还具有稍快的起效时间和更短的作用时间 .
属性
IUPAC Name |
ethyl 1-methyl-4-phenylpiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNLCIJMFAJCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57-42-1 (Parent) | |
| Record name | Meperidine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30950620 | |
| Record name | Meperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-13-5 | |
| Record name | Meperidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meperidine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorbycyclen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Meperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pethidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPERIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8E7F7Q170 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Meperidine Hydrochloride exert its analgesic effects?
A1: Meperidine Hydrochloride is an opioid agonist that primarily binds to the mu-opioid receptor in the central nervous system. This binding inhibits the transmission of pain signals, leading to analgesia. [, ]
Q2: Does Meperidine Hydrochloride have any local anesthetic effects?
A2: While primarily known for its opioid activity, research suggests that Meperidine Hydrochloride may also exert local anesthetic-like effects. One study showed that perineural administration of the drug significantly decreased the amplitude of compound nerve action potentials, potentially by blocking sodium channels. []
Q3: What is normeperidine, and how does it relate to Meperidine Hydrochloride?
A3: Normeperidine is a metabolite of Meperidine Hydrochloride. While it possesses some analgesic activity, it is also associated with central nervous system excitation, which can lead to adverse effects like tremors and seizures. [, ]
Q4: What is the molecular formula and weight of Meperidine Hydrochloride?
A4: The molecular formula of Meperidine Hydrochloride is C15H22ClNO2, and its molecular weight is 283.8 g/mol. [, ]
Q5: Can Meperidine Hydrochloride be administered with total parenteral nutrition (TPN)?
A5: Studies indicate that Meperidine Hydrochloride is compatible with TPN solutions for up to 36 hours when stored in polyvinyl chloride (PVC) bags at 21.5°C. []
Q6: Is Meperidine Hydrochloride compatible with Ondansetron Hydrochloride for combined administration?
A6: Yes, studies have shown that Meperidine Hydrochloride and Ondansetron Hydrochloride are physically and chemically compatible for combined administration in NaCl 0.9% injection for at least 7 days at 32 °C and 31 days at 4 and 22 °C. []
Q7: How stable is Meperidine Hydrochloride in polypropylene syringes?
A7: Meperidine Hydrochloride solutions in polypropylene syringes were found to be physically and chemically stable for 28 days, with over 90% of the drug remaining at concentrations ranging from 0.25 to 30 mg/mL in dextrose 5% and normal saline, stored at both 22°C and 4°C. []
Q8: How does changing the methyl group in Meperidine Hydrochloride to an ethyl group impact its activity?
A8: Studies comparing Meperidine Hydrochloride to a similar compound where the N-methyl group was replaced with an ethyl group found that the ethyl analogue exhibited slightly weaker analgesic and respiratory depressant effects. []
Q9: Are there formulation strategies to enhance Meperidine Hydrochloride's therapeutic profile?
A9: Researchers are exploring mucoadhesive in-situ nasal gel formulations of Meperidine Hydrochloride to improve its bioavailability and provide sustained release, potentially addressing limitations associated with oral administration and first-pass metabolism. []
Q10: How is Meperidine Hydrochloride metabolized in the body?
A10: Meperidine Hydrochloride is primarily metabolized in the liver, with normeperidine being a major metabolite. This metabolite has a longer half-life than Meperidine Hydrochloride and can accumulate with prolonged use, potentially leading to neurotoxicity. [, , ]
Q11: How is the bioavailability of Meperidine Hydrochloride assessed?
A11: Urinary excretion patterns and concentrations of Meperidine Hydrochloride and its metabolite, normeperidine, can be analyzed using gas-liquid chromatography to determine the bioavailability of different formulations. []
Q12: Has Meperidine Hydrochloride demonstrated efficacy in treating experimental foot lameness in horses?
A12: A study on horses with induced foot pain showed that intramuscular administration of Meperidine Hydrochloride was more effective than a placebo in alleviating lameness, with significant improvements observed for 2–3.7 hours after a single dose. []
Q13: Is Meperidine Hydrochloride effective in controlling shivering induced by Amphotericin B?
A13: Studies have shown that Meperidine Hydrochloride can effectively stop shaking chills associated with Amphotericin B infusions, demonstrating more rapid and effective relief compared to placebo. [, ]
Q14: What is the maximum safe dose of Meperidine Hydrochloride for intravenous patient-controlled analgesia (IV PCA)?
A14: Based on a retrospective review of 355 patients, a study recommended a maximum safe dose of 10 mg/kg per day of Meperidine Hydrochloride via IV PCA for no longer than 3 days, with mandatory daily patient evaluation. []
Q15: Can the prolonged use of Meperidine Hydrochloride lead to addiction?
A15: Early research indicated that while Meperidine Hydrochloride may not be as addictive as other opioids, prolonged use can still lead to habituation and dependence in some individuals. [, ]
Q16: What is the rationale for exploring alternative routes of administration for Meperidine Hydrochloride, such as nasal delivery?
A16: Nasal drug delivery is being explored as a way to bypass first-pass metabolism in the liver, potentially improving the bioavailability and therapeutic efficacy of Meperidine Hydrochloride. []
Q17: What analytical techniques are used to quantify Meperidine Hydrochloride in pharmaceutical formulations?
A17: High-performance liquid chromatography (HPLC) is commonly employed to determine the concentration of Meperidine Hydrochloride in various pharmaceutical dosage forms. This method is precise and reproducible, allowing for accurate quantification of the drug. [, ]
Q18: What is the significance of studying the dissolution rate of Meperidine Hydrochloride tablets?
A18: The dissolution rate of Meperidine Hydrochloride tablets is a critical factor affecting its absorption and onset of action. Studies on dissolution help ensure consistent drug release and bioavailability from the solid dosage form. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


